molecular formula C5H3ClN2S B7966571 5-Amino-4-chlorothiophene-2-carbonitrile

5-Amino-4-chlorothiophene-2-carbonitrile

Cat. No.: B7966571
M. Wt: 158.61 g/mol
InChI Key: AWZVXCMVGCNRMV-UHFFFAOYSA-N
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Description

5-Amino-4-chlorothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with amino (–NH₂), chloro (–Cl), and cyano (–CN) groups. The amino group enhances nucleophilicity, enabling further functionalization, while the cyano group contributes to dipole interactions and stability .

Properties

IUPAC Name

5-amino-4-chlorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVXCMVGCNRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chlorothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 5-Amino-4-chlorothiophene-2-carbonitrile may involve optimized versions of the Gewald reaction or other cyclization methods that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chlorothiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups replacing the chlorine atom or modifying the cyano group .

Scientific Research Applications

Medicinal Chemistry

5-Amino-4-chlorothiophene-2-carbonitrile serves as a crucial building block in the development of pharmaceuticals. Its structural features allow for modifications that enhance biological activity, making it a candidate for various therapeutic applications.

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that modifications can lead to increased efficacy against specific bacterial strains .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Its mechanism likely involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of D-amino acid oxidase (DAO), which is implicated in several neurological disorders. Structural studies suggest that small substituents on the thiophene ring can enhance inhibitory potency .

Organic Synthesis

In organic chemistry, 5-Amino-4-chlorothiophene-2-carbonitrile is utilized as a versatile intermediate in the synthesis of more complex molecules.

  • Building Block for Thiophene Derivatives : It is frequently employed as a precursor in various synthetic pathways to create complex thiophene derivatives, which are valuable in both academic and industrial research.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of amino and chlorine groups, allowing for the introduction of diverse functional groups into the molecular structure.

Materials Science

The compound finds applications in materials science, particularly in the development of organic semiconductors and conductive polymers.

  • Organic Electronics : 5-Amino-4-chlorothiophene-2-carbonitrile has been used in the fabrication of organic electronic devices due to its conductive properties and ability to form stable thin films .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 5-Amino-4-chlorothiophene-2-carbonitrile:

  • Synthesis of Novel Antimicrobial Agents : A study demonstrated that derivatives synthesized from this compound showed enhanced activity against resistant bacterial strains, paving the way for new antibiotic development .
  • Inhibition of D-amino Acid Oxidase : Research highlighted the structure-activity relationship (SAR) of thiophene derivatives, revealing that small modifications significantly impact their ability to inhibit DAO, suggesting potential therapeutic uses in treating schizophrenia and other disorders .
  • Development of Organic Semiconductors : Investigations into the use of this compound in organic electronics have shown promising results, indicating its potential for use in flexible electronic devices due to its favorable electronic properties .

Mechanism of Action

The mechanism of action of 5-Amino-4-chlorothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and cyano groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

5-Chlorothiophene-2-carbonitrile (CAS 50478-16-5)

  • Molecular Formula : C₅H₂ClNS
  • Key Differences: Lacks the amino group at position 3.
  • Properties: Reduced solubility in polar solvents due to the absence of the amino group. Lower reactivity in nucleophilic substitution reactions compared to the amino-substituted derivative. Applications: Primarily used as an intermediate in organic synthesis for non-polar functional groups.
  • Data : Purity ≥95% (commercially available in 100 mg to 1 g quantities) .

2-Chlorothiazole-5-carbonitrile

  • Molecular Formula : C₄HClN₂S
  • Key Differences : Replaces the thiophene ring with a thiazole ring (one sulfur and one nitrogen atom).
  • Properties :
    • Thiazole’s nitrogen atom increases electron deficiency, altering reactivity in cycloaddition and cross-coupling reactions.
    • Higher dipole moment due to the asymmetric thiazole ring.
  • Applications : Used in drug discovery for kinase inhibitors and antimicrobial agents .

2-Amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

  • Molecular Formula : C₂₀H₁₁ClN₂O₃
  • Key Differences : Features a fused benzo[g]chromene core with additional ketone (O) and chlorophenyl substituents.
  • Properties :
    • Extended π-conjugation enhances UV absorption and fluorescence properties.
    • Forms a 3D hydrogen-bonded network (N–H···N and N–H···O interactions), improving thermal stability.
  • Applications : Investigated for antitumor and antioxidant activities due to its rigid aromatic system .

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile (CAS 266309-89-1)

  • Molecular Formula : C₁₃H₁₀ClN₃OS
  • Key Differences: Pyrimidine ring with methylthio (–SMe) and chlorophenoxy substituents.
  • Properties :
    • The pyrimidine ring’s electron deficiency favors interactions with biological targets like enzymes.
    • Methylthio group increases lipophilicity, enhancing membrane permeability.
  • Applications : Explored as a kinase inhibitor and antiviral agent .

Comparative Analysis Table

Compound Molecular Formula Key Substituents Solubility (Polar Solvents) Reactivity Highlights Applications
5-Amino-4-chlorothiophene-2-carbonitrile C₅H₃ClN₂S –NH₂, –Cl, –CN Moderate (H-bond donor) Nucleophilic substitution, H-bonding Pharmaceuticals, agrochemicals
5-Chlorothiophene-2-carbonitrile C₅H₂ClNS –Cl, –CN Low Electrophilic substitution Organic synthesis
2-Chlorothiazole-5-carbonitrile C₄HClN₂S Thiazole ring, –Cl, –CN Moderate (polarizable S/N) Cycloaddition reactions Drug discovery
Benzo[g]chromene derivative C₂₀H₁₁ClN₂O₃ Fused chromene, –Cl, –CN, –O Low (rigid structure) π-π stacking, H-bonding Anticancer research
Pyrimidine derivative C₁₃H₁₀ClN₃OS Pyrimidine, –SMe, –OPh-Cl Moderate (lipophilic groups) Enzyme inhibition Kinase/antiviral agents

Key Research Findings

  • Reactivity: The amino group in 5-Amino-4-chlorothiophene-2-carbonitrile enables regioselective functionalization, unlike its non-amino analogs .
  • Crystal Packing: Hydrogen-bonding networks (e.g., N–H···N) in amino-cyano compounds stabilize crystal structures, as seen in benzo[g]chromene derivatives .
  • Toxicity: Amino-cyano compounds may pose hazards (e.g., H302 for ingestion), but substituents modulate toxicity; chloro groups often enhance environmental persistence .

Biological Activity

5-Amino-4-chlorothiophene-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Amino-4-chlorothiophene-2-carbonitrile features a thiophene ring substituted with an amino group, a chlorine atom, and a nitrile group. Its molecular formula is C6H4ClN3SC_6H_4ClN_3S, with a molecular weight of approximately 173.63 g/mol. The unique arrangement of these functional groups contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that 5-amino-4-chlorothiophene-2-carbonitrile exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, highlighting its potency in combating infections .

2. Anticancer Activity

The anticancer properties of 5-amino-4-chlorothiophene-2-carbonitrile have been investigated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating significant cytotoxic effects at micromolar concentrations .

Cell LineIC50 (µM)Reference
HeLa8.99
A54911.32
HepG212.19

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes contributes to reduced inflammation, making it a potential candidate for treating inflammatory diseases .

The biological activity of 5-amino-4-chlorothiophene-2-carbonitrile is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation.
  • Receptor Binding : It may also bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA, affecting cellular replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of 5-amino-4-chlorothiophene-2-carbonitrile:

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics .
  • Cancer Treatment : In vitro studies conducted on various cancer cell lines showed that treatment with 5-amino-4-chlorothiophene-2-carbonitrile resulted in increased apoptosis rates compared to control groups .
  • Inflammation Reduction : Animal models treated with this compound exhibited reduced inflammatory markers after administration, supporting its potential use in therapeutic applications for inflammatory diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.